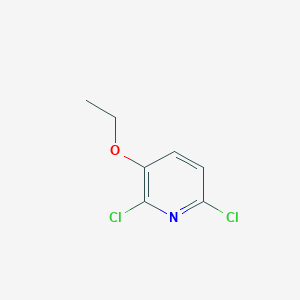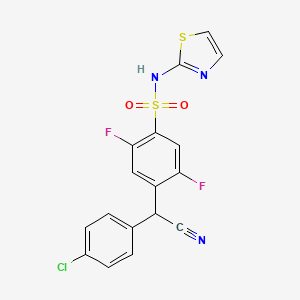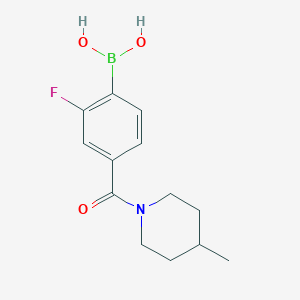
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
描述
“(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H17BFNO3 . It has an average mass of 265.088 Da and a monoisotopic mass of 265.128540 Da .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. One common method for synthesizing boronic acids involves the reaction of organometallic compounds with borate esters . Another approach is the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” can be represented by the InChI code 1S/C13H17BFNO3/c1-8-3-4-14(2)9(5-8)7-10-6-11(15)13(17)12(10)16/h6-8,14H,3-5H2,1-2H3 .
Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid”, are commonly used in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .
科学研究应用
Synthesis of Bromobiphenyl Compounds
Boronic acids play a crucial role in the synthesis of complex organic molecules. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory materials, showcases the importance of boronic acids in facilitating cross-coupling reactions for the production of industrially relevant compounds. The development of practical synthesis methods for such intermediates highlights the versatility and utility of boronic acid derivatives in chemical synthesis (Qiu et al., 2009).
Chemosensors for Metal Ions and Anions
Boronic acid derivatives are instrumental in the development of chemosensors, with compounds like 4-Methyl-2,6-diformylphenol serving as platforms for the detection of various analytes. These chemosensors exhibit high selectivity and sensitivity, crucial for environmental monitoring and medical diagnostics. The ability to detect metal ions and anions showcases the potential of boronic acid derivatives in creating highly specific sensors (Roy, 2021).
Electrochemical Biosensors
Boronic acid derivatives are foundational in constructing electrochemical biosensors. These sensors exploit the selective binding capabilities of boronic acids to detect sugars, glycated hemoglobin, fluoride ions, and other analytes. Such sensors offer a non-enzymatic approach to glucose monitoring and have applications in medical diagnostics, showcasing the adaptability of boronic acid compounds in biosensing technologies (Wang et al., 2014).
Drug Precursors and Medical Diagnostics
The structural characteristics of boronic acid derivatives, such as 2-Aminoethyldiphenyl borinate, demonstrate their potential as drug precursors. These compounds interact with various biological targets, influencing immune, cardiovascular, gastrointestinal, and nervous systems. Their ability to modulate biological functions makes them candidates for developing new therapeutic agents (Rosalez et al., 2019).
未来方向
The future directions of research involving “(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid” and similar compounds are likely to involve further exploration of their use in chemical reactions, particularly in the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, for example, is a key area of ongoing research .
属性
IUPAC Name |
[2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-11(14(18)19)12(15)8-10/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNIPBCDHBXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
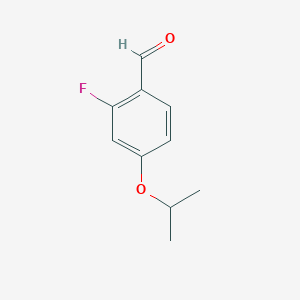
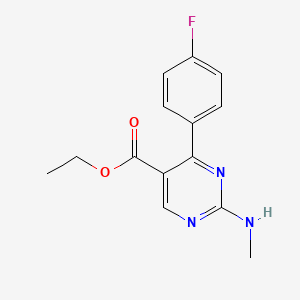
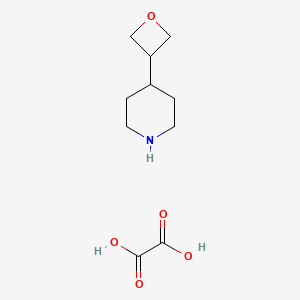
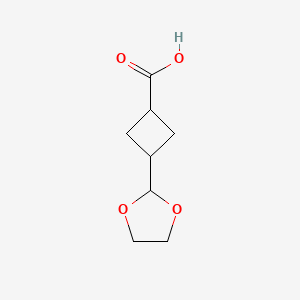
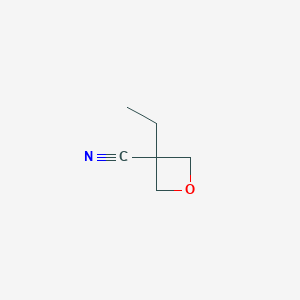
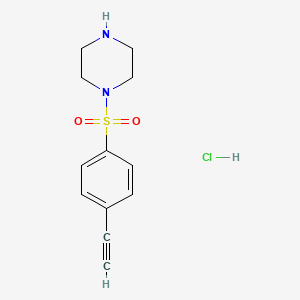
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
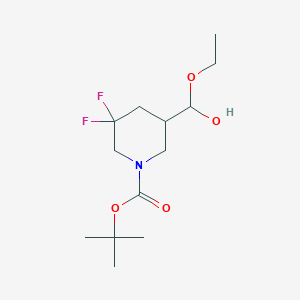
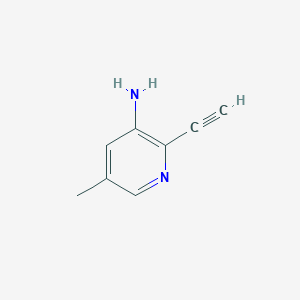
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
